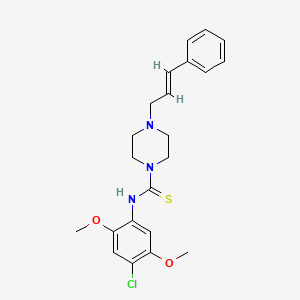
N-(2,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as UMB 68, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide 68 has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide 68 has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. In cancer research, N-(2,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide 68 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies. In drug discovery, N-(2,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide 68 has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide 68 is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the serotonin and dopamine systems. N-(2,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide 68 has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival, leading to the induction of apoptosis.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide 68 has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of cancer cell growth and survival, and the induction of apoptosis. N-(2,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide 68 has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide 68 for lab experiments is its high potency and selectivity, which allows for precise targeting of specific biological pathways. However, one of the limitations of N-(2,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide 68 is its relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide 68, including the development of new drugs based on its structure, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to fully understand the advantages and limitations of N-(2,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide 68 for lab experiments, and to optimize its use in various research settings.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-26-19-10-11-20(21(17-19)27-2)23-22(28)25-15-13-24(14-16-25)12-6-9-18-7-4-3-5-8-18/h3-11,17H,12-16H2,1-2H3,(H,23,28)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJLPBCENUBRKP-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B3745558.png)

![2-[benzyl(2-naphthylmethyl)amino]ethanol](/img/structure/B3745574.png)
![1-[(5-bromopentyl)oxy]naphthalene](/img/structure/B3745580.png)

![N-benzyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3745594.png)
![2-[(2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B3745608.png)
![N'-(acetyloxy)-2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]ethanimidamide](/img/structure/B3745612.png)

![ethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3745616.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3745635.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3745649.png)
![8-[4-(3-hydroxyphenyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3745655.png)